molecular formula C10H18O3 B12616801 Methyl 5-methoxyoct-7-enoate CAS No. 918972-70-0

Methyl 5-methoxyoct-7-enoate

Cat. No.: B12616801
CAS No.: 918972-70-0
M. Wt: 186.25 g/mol
InChI Key: RTYHJPXYGUNJMM-UHFFFAOYSA-N
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Description

Methyl 5-methoxyoct-7-enoate is an organic compound with the molecular formula C10H18O3 It is an ester derivative of octenoic acid, characterized by the presence of a methoxy group at the fifth position and a double bond at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methoxyoct-7-enoate typically involves the esterification of 5-methoxyoct-7-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors where the acid and alcohol are continuously fed, and the ester is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxyoct-7-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methoxyoct-7-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl 5-methoxyoct-7-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The methoxy group and double bond also contribute to its reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-methoxyoctanoate: Lacks the double bond present in methyl 5-methoxyoct-7-enoate.

    Methyl 5-methoxyhept-7-enoate: Has one less carbon in the chain compared to this compound.

    Methyl 5-methoxydec-7-enoate: Has two more carbons in the chain compared to this compound.

Uniqueness

This compound is unique due to the specific positioning of its methoxy group and double bond, which confer distinct chemical and physical properties

Properties

CAS No.

918972-70-0

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 5-methoxyoct-7-enoate

InChI

InChI=1S/C10H18O3/c1-4-6-9(12-2)7-5-8-10(11)13-3/h4,9H,1,5-8H2,2-3H3

InChI Key

RTYHJPXYGUNJMM-UHFFFAOYSA-N

Canonical SMILES

COC(CCCC(=O)OC)CC=C

Origin of Product

United States

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